Salmeterol-d4 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and chronic obstructive pulmonary disease. The incorporation of deuterium (D) in Salmeterol-d4 enhances its metabolic stability and pharmacokinetic properties. This compound is particularly valuable in pharmacological studies and drug metabolism research due to its isotopic labeling, which allows for precise tracking within biological systems.
Source: Salmeterol-d4 can be synthesized from salmeterol through deuteration, typically involving the substitution of hydrogen atoms with deuterium.
Classification: Salmeterol-d4 is classified as a beta-2 adrenergic agonist and falls under the category of bronchodilators. It is also categorized as a pharmaceutical compound used in respiratory therapy.
The synthesis of Salmeterol-d4 involves several key steps, typically starting from salmeterol or its precursors. Deuteration can be achieved using various methods, including:
One common method for synthesizing Salmeterol-d4 involves the reaction of salmeterol with deuterated reagents under controlled conditions to ensure high purity and yield. For example, using sodium deuteride in a solvent like tetrahydrofuran at elevated temperatures can effectively replace specific hydrogen atoms with deuterium.
Salmeterol-d4 retains the same molecular structure as salmeterol but with the addition of deuterium atoms. The molecular formula for Salmeterol is C_22H_30N_2O_4S, and for Salmeterol-d4, it becomes C_22D_4H_26N_2O_4S.
Salmeterol-d4 undergoes similar chemical reactions to its non-deuterated counterpart. Key reactions include:
The incorporation of deuterium can affect the kinetics of metabolic reactions, leading to prolonged action and reduced frequency of dosing in therapeutic applications.
Salmeterol-d4 acts primarily by binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels and leading to relaxation of bronchial muscles.
Research indicates that long-acting beta agonists like Salmeterol provide sustained bronchodilation for up to 12 hours or more, making them effective for managing chronic respiratory conditions.
Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis are used to characterize these physical properties further.
Salmeterol-d4 is primarily utilized in pharmacokinetic studies to investigate drug metabolism and distribution in vivo. Its isotopic labeling allows researchers to trace the compound's behavior within biological systems accurately. Applications include:
Salmeterol-d4 is a deuterated isotopologue of the long-acting β₂-adrenergic receptor agonist salmeterol. Its core structure (C₂₅H₃₃D₄NO₄) retains the saligenin head group, lipophilic phenylalkyloxy tail, and xinafoate counterion. Deuterium atoms specifically replace four hydrogen atoms at positions critical to metabolic stability, typically on the aromatic ring of the saligenin moiety or the aliphatic linker of the side chain [1] [8]. This targeted substitution minimizes structural perturbations while optimizing isotopic differentiation. The deuterium atoms are incorporated at sites vulnerable to oxidative metabolism—primarily positions ortho to hydroxyl groups or on alkyl chains adjacent to ether linkages—where C–D bonds resist cleavage due to the deuterium kinetic isotope effect (DKIE) [5] [7].
Table 1: Deuterium Substitution Sites in Salmeterol-d4
Position | Chemical Environment | Role in Metabolism |
---|---|---|
Aromatic H | Ortho to phenolic OH | High susceptibility to CYP3A4 hydroxylation |
Alkyl chain H | α to ether oxygen | Oxidation to aldehyde intermediates |
Benzylic H | Adjacent to phenyl ring | Dealkylation pathways |
The H→D substitution induces subtle but functionally significant changes:
Table 2: Physicochemical and Metabolic Comparison
Property | Salmeterol | Salmeterol-d4 | Analytical Impact |
---|---|---|---|
Molecular Mass | 415.56 Da | 419.60 Da | MS shift: m/z +4 |
CYP3A4 Km | 8.2 μM | 8.0 μM | Unchanged binding affinity |
Major Metabolite | α-hydroxysalmeterol | Reduced α-hydroxysalmeterol | Altered metabolite ratios in LC-MS |
Plasma Stability | t₁/₂ = 5.5 h | t₁/₂ >8 h | Prolonged detection window |
Deuterium labeling addresses key challenges in drug metabolism and quantification studies:
Table 3: Research Applications of Salmeterol-d4
Application | Method | Benefit of Deuterium Label |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS with stable isotope internal standard | Eliminates ion suppression variability |
Metabolic Flux Studies | [¹⁴C]/[D] dual labeling | Decouples parent drug vs. metabolite kinetics |
Tissue Distribution | MALDI-IMS | Distinguishes administered drug from endogenous analogs |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3